Isoxadifen-ethyl can play the role as a safener with pesticide fenoxaprop-ethyl, which can be an effective combination in agriculture to protect rice.
Isoxadifen-ethyl is an isoxazoline that is the ethyl ester of isoxadifen. It is used as a herbicide safener, especially in conjunction with the herbicides fenoxaprop-P-ethyl and iodosulfuron-methyl-sodium. It is not approved for use within the European Union. It has a role as a herbicide safener and an agrochemical. It is an ethyl ester and an isoxazoline. It derives from an isoxadifen.
Isoxadifen-ethyl
CAS No.: 163520-33-0
Cat. No.: VC0530990
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163520-33-0 |
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Molecular Formula | C18H17NO3 |
Molecular Weight | 295.3 g/mol |
IUPAC Name | ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate |
Standard InChI | InChI=1S/C18H17NO3/c1-2-21-17(20)16-13-18(22-19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Standard InChI Key | MWKVXOJATACCCH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of Isoxadifen-Ethyl
Isoxadifen-ethyl is characterized by distinct physicochemical attributes that underpin its stability and functionality in agricultural formulations.
Structural and Molecular Characteristics
The compound’s structure includes an isoxazoline ring and an ethyl ester group, which facilitate its role in herbicide detoxification .
Spectroscopic and Analytical Data
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Collision cross-section (CCS): 187.8 Ų (ESI+; ) and 169.5 Ų (ESI+; ) .
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Mass spectrometry (LC-MS): Dominant peaks at m/z 263.1066, 232.0757, and 250.0862 .
Synthesis and Industrial Production
Conventional Synthesis Pathway
Isoxadifen-ethyl is synthesized via a multi-step process:
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Cross-aldol condensation: Benzophenone reacts with ethyl pyruvate in the presence of sodium hydroxide, yielding ethyl distyrene ketoacetate .
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Oximation: Ethyl distyrene ketoacetate is treated with hydroxylamine hydrochloride to form ethyl distyryl formate ketone oxime .
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Cyclization: The oxime undergoes cyclization under alkaline conditions to produce isoxadifen-ethyl .
Reaction conditions:
Innovations in Chiral Synthesis
Recent patents describe chiral derivatives of isoxadifen-ethyl to enhance stereoselectivity and reduce byproducts. For example, enantioselective synthesis using potassium hydroxide as a base improves yields to >85% while minimizing waste .
Agricultural Applications and Mechanisms
Role as a Herbicide Safener
Isoxadifen-ethyl mitigates phytotoxicity caused by herbicides such as fenoxaprop-P-ethyl and iodosulfuron-methyl-sodium in crops like rice .
Mode of Action
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Enzyme induction: Activates glutathione-S-transferases (GSTs) and cytochrome P450 monooxygenases, enhancing herbicide metabolism .
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Competitive inhibition: Binds to herbicide target sites, reducing uptake in crops .
Field Efficacy and Formulations
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Synergistic mixtures: Combined with foramsulfuron in oil-dispersible formulations (e.g., Equip OD®) to control Echinochloa crus-galli in rice fields .
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Seed treatment: Pre-treatment of cultivated rice seeds with 22.5 g/L isoxadifen-ethyl reduces fenoxaprop-P-ethyl-induced injury by 70–90% .
Table 1: Herbicide-Safener Compatibility
Herbicide | Crop | Safener Concentration | Injury Reduction |
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Fenoxaprop-P-ethyl | Rice | 22.5 g/L | 85% |
Iodosulfuron-methyl | Wheat | 15 g/L | 78% |
Recent Advancements and Challenges
Derivative Development
Novel derivatives, such as amine- and amino acid-conjugated isoxadifen-ethyl, exhibit enhanced safening activity. For instance, a 2-methoxy-5-nitrophenol sodium salt derivative reduced rice injury by 95% at 50 μM .
Industrial Synthesis Challenges
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